Cas no 4596-16-1 (17a-Hydroxyprogesterone Heptanoate)

17α-Hydroxyprogesterone heptanoate is a synthetic steroid ester derived from 17α-hydroxyprogesterone, where the heptanoate (enanthate) ester group is attached to the 17-position. This modification enhances the lipophilicity and prolongs the duration of action compared to the parent compound. As a progestin, it exhibits high binding affinity to progesterone receptors, contributing to its potent progestational activity. The esterification improves metabolic stability, allowing for sustained release and reduced dosing frequency. It is primarily utilized in hormonal research and therapeutic applications requiring long-acting progestogenic effects. The compound's stability and predictable pharmacokinetics make it valuable in controlled-release formulations. Its chemical structure (C26H38O4) ensures compatibility with standard steroid analytical techniques, facilitating precise quantification and characterization.
17a-Hydroxyprogesterone Heptanoate structure
4596-16-1 structure
Product Name:17a-Hydroxyprogesterone Heptanoate
CAS No:4596-16-1
MF:C28H42O4
MW:442.630689144135
CID:330129
PubChem ID:94296
Update Time:2025-07-02

17a-Hydroxyprogesterone Heptanoate Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,17-[(1-oxoheptyl)oxy]- (9CI)
    • 17-hydroxypregn-4-ene-3,20-dione 17-heptanoate
    • 17alpha-Hydroxyprogesterone heptylate
    • 17-Hydroxyprogesterone heptanoate
    • 3,20-dioxopregn-4-en-17-yl heptanoate
    • Hydroxyprogesterone heptanoate
    • NS00031571
    • [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate
    • EINECS 224-995-8
    • Pregn-4-ene-3,20-dione, 17-hydroxy-, heptanoate
    • 17.ALPHA.-HEPTYLOYLPREGN-4-ENE-3,20-DIONE
    • DTXSID70196666
    • HGN17RX8K8
    • HYDROXYPROGESTERONE ENANTATE
    • SCHEMBL353516
    • PROGESTERONE, 17-HYDROXY-, HEPTANOATE
    • Q21098965
    • PROGESTERONE HEPTANOATE [WHO-DD]
    • 17.ALPHA.-HYDROXYPROGESTERONE HEPTANOATE
    • UNII-HGN17RX8K8
    • AKOS015969761
    • 17Alpha-Hydroxyprogesterone Heptanoate
    • HYDROXYPROGESTERONE ENANTATE [WHO-DD]
    • 4596-16-1
    • HEPTANOIC ACID, ESTER WITH 17-HYDROXYPREGN-4-ENE-3,20-DIONE
    • Pregn-4-ene-3,20-dione, 17-((1-oxoheptyl)oxy)-
    • 17a-Hydroxyprogesterone Heptanoate
    • Inchi: 1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1
    • InChI Key: NKJYZYWCGKSMSV-BDPSOKNUSA-N
    • SMILES: O(C(CCCCCC)=O)[C@]1(C(C)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 442.30846
  • Monoisotopic Mass: 442.30830982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 812
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 60.4Ų

Experimental Properties

  • PSA: 60.44

17a-Hydroxyprogesterone Heptanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 68.00 2023-04-15
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Additional information on 17a-Hydroxyprogesterone Heptanoate

17a-Hydroxyprogesterone Heptanoate (CAS No. 4596-16-1): A Comprehensive Overview

17a-Hydroxyprogesterone Heptanoate, a derivative of the naturally occurring hormone progesterone, is a compound of significant interest in the field of pharmaceutical chemistry and endocrinology. The chemical structure of this molecule features a heptanoate ester group attached to the 17α-hydroxyl position of progesterone, which confers unique pharmacokinetic and pharmacodynamic properties. With a CAS number of 4596-16-1, this compound has been extensively studied for its potential therapeutic applications, particularly in the management of hormonal disorders and reproductive health.

The 17a-Hydroxyprogesterone Heptanoate molecule is characterized by its high lipophilicity due to the presence of the heptanoate side chain, which enhances its solubility in lipophilic environments. This property is particularly advantageous in formulations designed for oral or transdermal delivery, as it facilitates better absorption and distribution throughout the body. The compound's stability under various conditions makes it a suitable candidate for long-term therapeutic use.

In recent years, research on 17a-Hydroxyprogesterone Heptanoate has focused on its role in reproductive medicine and gynecology. Studies have demonstrated its potential in regulating the menstrual cycle and managing conditions such as endometriosis and uterine fibroids. The compound's ability to modulate progesterone receptor activity without significant androgenic side effects has made it a promising candidate for therapeutic intervention. Additionally, its structural similarity to natural progesterone allows for a lower risk of adverse effects compared to synthetic alternatives.

One of the most intriguing aspects of 17a-Hydroxyprogesterone Heptanoate is its mechanism of action. Unlike unmodified progesterone, which has a relatively short half-life, the heptanoate ester increases the metabolic stability of the hormone. This extended half-life allows for more consistent blood levels over time, reducing the frequency of dosing required. Such pharmacokinetic advantages are particularly beneficial for patients who require long-term treatment.

The compound has also been explored in preclinical studies for its potential anti-inflammatory and immunomodulatory properties. Research suggests that 17a-Hydroxyprogesterone Heptanoate may interact with various cellular pathways involved in inflammation regulation, making it a candidate for treating chronic inflammatory conditions. These findings open up new avenues for therapeutic development beyond traditional reproductive health applications.

Recent advancements in drug delivery systems have further enhanced the potential of 17a-Hydroxyprogesterone Heptanoate. Nanoparticle-based formulations have been developed to improve bioavailability and target specificity, allowing for more efficient delivery to target tissues. These innovations are particularly relevant in treating localized conditions such as endometriosis, where precise targeting is crucial.

The synthesis of 17a-Hydroxyprogesterone Heptanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic techniques, including enzymatic catalysis and flow chemistry, have improved the efficiency and scalability of production processes. These advancements are essential for meeting the growing demand for high-quality pharmaceutical intermediates like this compound.

In clinical trials, 17a-Hydroxyprogesterone Heptanoate has shown promising results in managing hormonal imbalances associated with various gynecological disorders. Patients treated with this compound have reported improvements in symptoms such as menstrual irregularities and pain associated with endometriosis. The compound's ability to provide sustained hormonal support makes it an attractive option for patients seeking effective long-term management solutions.

The future prospects of 17a-Hydroxyprogesterone Heptanoate are bright, with ongoing research exploring new therapeutic applications and delivery methods. Collaborative efforts between academia and industry are driving innovation in this field, leading to more personalized and effective treatments for patients worldwide. As our understanding of hormonal mechanisms continues to evolve, compounds like 17a-Hydroxyprogesterone Heptanoate will play an increasingly important role in modern medicine.

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